molecular formula C19H14BrN3O3S B13788249 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- CAS No. 85178-73-0

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Cat. No.: B13788249
CAS No.: 85178-73-0
M. Wt: 444.3 g/mol
InChI Key: HYTFCURIVJONEW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system, where the 4-position is substituted with a carbonyl group. The compound 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-4(3H)-quinazolinone features a bromine atom at position 6, a 4-methoxyphenylmethoxy group at position 2, and a thiazolyl moiety at position 2. These substituents are critical for modulating electronic, steric, and pharmacokinetic properties, influencing biological activity .

Properties

CAS No.

85178-73-0

Molecular Formula

C19H14BrN3O3S

Molecular Weight

444.3 g/mol

IUPAC Name

6-bromo-2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C19H14BrN3O3S/c1-25-14-5-2-12(3-6-14)11-26-18-22-16-7-4-13(20)10-15(16)17(24)23(18)19-21-8-9-27-19/h2-10H,11H2,1H3

InChI Key

HYTFCURIVJONEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Remarks Reference
1. Quinazolinone core synthesis Condensation of 3-bromoanthranilic acid with acetic anhydride Reflux 2-3 h Solid intermediate, m.p. ~182°C
2. Substitution at 2-position Alkylation with 4-methoxybenzyl bromide or ethylene carbonate Reflux in DMF or similar, ~110°C Controlled alkylation, high purity
3. Substitution at 3-position Condensation with hydrazine hydrate and 2-thiazolyl aldehydes Room temp to reflux, solvent or solvent-free (PEG-400) High yield, green chemistry possible

Research Findings and Analysis

  • The synthetic route starting from 3-bromoanthranilic acid is well-established and provides a reliable route to brominated quinazolinones with good yields (around 70-75%) and reproducible melting points, confirming product purity.
  • Alkylation using ethylene carbonate offers an efficient and cost-effective alternative to traditional alkylating agents, improving process control and scalability.
  • The introduction of the 2-thiazolyl group via hydrazine intermediates and subsequent condensation is versatile, allowing for diverse substitutions and has been shown to modulate biological activity significantly.
  • Solvent-free synthesis methods using PEG-400 catalysis represent a promising green chemistry approach, reducing environmental impact and operational complexity without sacrificing yield or product quality.
  • Analytical characterization (IR, NMR, elemental analysis) confirms the successful incorporation of bromine, methoxyphenylmethoxy, and thiazolyl groups, with typical IR bands for C-Br (~610 cm^-1), quinazolinone carbonyl (~1635 cm^-1), and characteristic NMR shifts consistent with the proposed structures.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The presence of the thiazole moiety in this compound may enhance its activity against various cancer cell lines by interfering with cellular proliferation pathways. Quinazolinones have been studied for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may contribute to the development of targeted cancer therapies.
  • Antimicrobial Properties : Compounds similar to 4(3H)-Quinazolinone have shown promise as antimicrobial agents. Studies have demonstrated that modifications in the quinazolinone structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as a new class of antibiotics.
  • Anti-inflammatory Effects : The compound's structural characteristics may also confer anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The methoxyphenyl group could play a role in modulating inflammatory pathways, warranting further investigation into its therapeutic potential.

Agricultural Applications

  • Pesticidal Activity : Given the increasing resistance of pests to conventional pesticides, compounds like 4(3H)-Quinazolinone are being explored as eco-friendly alternatives. Research into its bioactivity against agricultural pests could provide insights into developing new botanical pesticides that are less harmful to the environment while effectively controlling pest populations.
  • Plant Growth Regulation : Quinazolinone derivatives have been investigated for their effects on plant growth and development. This compound may influence hormone levels or other biochemical pathways, promoting healthier plant growth and potentially increasing crop yields.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the synthesis of various quinazolinone derivatives and their evaluation against different cancer cell lines, showing promising results for compounds similar to 4(3H)-Quinazolinone .
  • Antimicrobial Investigations : Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of quinazolinone derivatives, revealing that modifications significantly affect their activity against pathogenic bacteria .
  • Pesticide Development : A recent study focused on eco-friendly pesticides demonstrated that compounds with similar structures to 4(3H)-Quinazolinone showed effective larvicidal activity against common agricultural pests, supporting their potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Key Structural Features:

  • Position 6 : Bromine substitution enhances electrophilicity and may improve binding to biological targets through halogen bonding .
  • Position 3 : The thiazolyl ring contributes π-π stacking interactions and hydrogen bonding capacity, common in bioactive molecules .

Structural Analogues and Substitution Patterns

The biological activity of 4(3H)-quinazolinones is highly dependent on substitution patterns at positions 2, 3, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected 4(3H)-Quinazolinones
Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Key Biological Activities References
Target Compound (4-Methoxyphenyl)methoxy 2-Thiazolyl Bromine Not explicitly reported; inferred antimicrobial, anti-inflammatory
6-Bromo-3-(4-Methoxyphenyl)-4(3H)-quinazolinone H 4-Methoxyphenyl Bromine Antioxidant (DPPH scavenging: 72% at 100 μM)
3-(4-Bromophenyl)-4(3H)-quinazolinone H 4-Bromophenyl H Anti-inflammatory (BSA denaturation inhibition: 84% at 100 μg/mL)
2-Phenyl-3-(4-Acetylphenyl)-6-bromo-4(3H)-quinazolinone Phenyl 4-Acetylphenyl Bromine Analgesic (Tail-flick test: 65% latency increase)
3-(4-Methoxyphenyl)-2-Methyl-4(3H)-quinazolinone Methyl 4-Methoxyphenyl H Antibacterial (MIC: 8 μg/mL vs. S. aureus)
Anti-inflammatory and Analgesic Properties:
  • Bromine at Position 6 : Compounds with 6-bromo substitution (e.g., the target compound and derivatives from ) show enhanced anti-inflammatory activity, likely due to increased electrophilicity and interaction with COX-2 or NF-κB pathways .
  • Thiazolyl vs.
Antimicrobial Activity:
  • Methoxy Groups: Derivatives with 4-methoxyphenyl substituents (e.g., 3-(4-Methoxyphenyl)-2-Methyl-4(3H)-quinazolinone) exhibit moderate antibacterial activity, suggesting that the target compound’s 4-methoxyphenylmethoxy group could synergize with bromine for broader efficacy .
  • Thiazolyl Moieties: Thiazole-containing compounds are known for antimicrobial properties due to their ability to disrupt bacterial membrane integrity .
Antioxidant Activity:
  • Electron-Donating Groups : Compounds with 4-methoxyphenyl or methyl groups at position 3 demonstrate significant radical scavenging, attributed to electron donation stabilizing free radicals. The target compound’s thiazolyl group may offer similar benefits .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Bulky substituents (e.g., (4-methoxyphenyl)methoxy) improve lipophilicity and bioavailability but may reduce solubility. Smaller groups like methyl or H enhance solubility but decrease membrane penetration .
  • Position 3 : Heterocyclic groups (e.g., thiazolyl) enhance π-π interactions with enzyme active sites, while aryl groups (e.g., 4-bromophenyl) improve halogen bonding .
  • Position 6 : Bromine is superior to H or methoxy in enhancing anti-inflammatory and antimicrobial activities, likely due to its electron-withdrawing effects and halogen bonding .

Biological Activity

The compound 4(3H)-quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl) is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

  • Molecular Formula : C19H14BrN3O3S
  • Molecular Weight : 444.302 g/mol
  • CAS Number : 85178-73-0

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of quinazolinone derivatives. For instance, compounds derived from quinazolinones have shown significant antibacterial and antifungal activities.

  • Antibacterial Studies :
    • A study highlighted that certain quinazolinone derivatives exhibited considerable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The introduction of methoxy groups was found to enhance these activities significantly .
    • Table 1 summarizes the antibacterial activity of related compounds:
    CompoundBacterial StrainInhibition Zone (mm)
    6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneS. aureus15
    6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneE. coli12
  • Antifungal Studies :
    • The same derivatives also demonstrated antifungal properties against strains like Candida albicans, with some compounds showing inhibition comparable to standard antifungal agents .

Anti-inflammatory Activity

Quinazolinones have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

  • Mechanism of Action :
    • The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Anticancer Activity

Recent investigations have focused on the anticancer potential of quinazolinone derivatives.

  • Inhibition of Cancer Cell Lines :
    • Compounds such as 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis .
  • Case Study :
    • A study reported that a specific derivative exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent anticancer activity .

Q & A

Q. How to design a robust purification protocol for quinazolinone derivatives?

  • Recommendations :
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
  • Recrystallize final products from ethanol or methanol to remove polar byproducts.
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

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